molecular formula C9H8N6S B14943035 7H-[1,2,4]Triazolo[4,3-b][1,2,4]triazole, 3-[(4-pyridinylmethyl)thio]-

7H-[1,2,4]Triazolo[4,3-b][1,2,4]triazole, 3-[(4-pyridinylmethyl)thio]-

Cat. No.: B14943035
M. Wt: 232.27 g/mol
InChI Key: GBTLZAJYMUUEEQ-UHFFFAOYSA-N
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Description

7H-[1,2,4]Triazolo[4,3-b][1,2,4]triazole, 3-[(4-pyridinylmethyl)thio]-: is a heterocyclic compound that features a fused triazole-triazole ring system with a pyridinylmethylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 7H-[1,2,4]Triazolo[4,3-b][1,2,4]triazole, 3-[(4-pyridinylmethyl)thio]- typically involves the following steps:

Industrial Production Methods:

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyridinylmethylthio group.

    Cyclization: The compound can participate in further cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

    Cyclization: Ortho esters and acids like trifluoroacetic acid are used for cyclization reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted triazole derivatives.

    Cyclization: More complex fused heterocyclic compounds.

Scientific Research Applications

Chemistry:

    Building Block: Used as a precursor for synthesizing more complex heterocyclic compounds.

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of 7H-[1,2,4]Triazolo[4,3-b][1,2,4]triazole, 3-[(4-pyridinylmethyl)thio]- involves its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C9H8N6S

Molecular Weight

232.27 g/mol

IUPAC Name

3-(pyridin-4-ylmethylsulfanyl)-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole

InChI

InChI=1S/C9H8N6S/c1-3-10-4-2-7(1)5-16-9-14-13-8-11-6-12-15(8)9/h1-4,6H,5H2,(H,11,12,13)

InChI Key

GBTLZAJYMUUEEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CSC2=NN=C3N2NC=N3

Origin of Product

United States

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